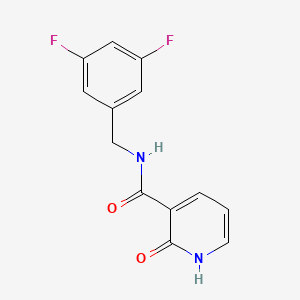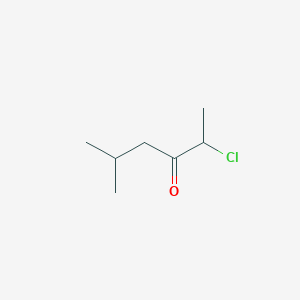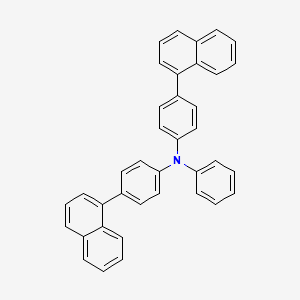
Ethyl cyano(imidazolidin-2-ylidene)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl cyano(imidazolidin-2-ylidene)acetate is a compound that features a cyano group, an imidazolidin-2-ylidene moiety, and an ethyl ester group. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the cyano group and the imidazolidin-2-ylidene moiety makes it a versatile intermediate for the synthesis of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl cyano(imidazolidin-2-ylidene)acetate can be synthesized through a one-step reaction between bis-substituted heterocyclic ketene aminals and halogen compounds in a dimethylformamide (DMF) medium at room temperature, using sodium hydride as a base . This method is advantageous due to its operational simplicity, mild reaction conditions, and high yields (87%–93%).
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl cyano(imidazolidin-2-ylidene)acetate undergoes various types of chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the imidazolidin-2-ylidene moiety can participate in condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Condensation Reactions: Typically involve the use of aldehydes or ketones in the presence of a base such as sodium hydride or potassium carbonate.
Substitution Reactions: Often require nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various heterocyclic compounds, such as spiro indole derivatives and other biologically active molecules .
Aplicaciones Científicas De Investigación
Ethyl cyano(imidazolidin-2-ylidene)acetate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
Medicinal Chemistry: The compound’s derivatives have shown potential as therapeutic agents due to their biological activities, including antibacterial, antifungal, and anticancer properties.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Mecanismo De Acción
The mechanism of action of ethyl cyano(imidazolidin-2-ylidene)acetate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyano group and the imidazolidin-2-ylidene moiety play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl cyanoacetate: A simpler compound with similar reactivity but lacking the imidazolidin-2-ylidene moiety.
Imidazolidin-2-one derivatives: Compounds with similar heterocyclic structures but different functional groups.
Uniqueness
Ethyl cyano(imidazolidin-2-ylidene)acetate is unique due to the presence of both the cyano group and the imidazolidin-2-ylidene moiety, which confer distinct reactivity and biological activity. This combination makes it a valuable intermediate for the synthesis of complex heterocyclic compounds with potential therapeutic applications .
Propiedades
Fórmula molecular |
C8H11N3O2 |
|---|---|
Peso molecular |
181.19 g/mol |
Nombre IUPAC |
ethyl 2-cyano-2-imidazolidin-2-ylideneacetate |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6(5-9)7-10-3-4-11-7/h10-11H,2-4H2,1H3 |
Clave InChI |
RPDBTWBXZAFEOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=C1NCCN1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B15156318.png)
![4,7-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B15156321.png)

![3-(2-Oxo-2-(4-((2,3,5,6-tetramethylphenyl)sulfonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B15156330.png)
![2-[(4-Iodobenzyl)sulfanyl]-5-nitropyridine](/img/structure/B15156337.png)
![[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1H-indole-3-carboxylate](/img/structure/B15156341.png)
![2-[4-(Dimethylamino)-2-oxobut-3-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15156345.png)





![Methyl 2-[(benzyloxycarbonyl)amino]-4-oxobutanoate](/img/structure/B15156379.png)

